2,4-Dimethoxythieno[3,2-d]pyrimidine

PI3Kα inhibition Kinase inhibitor SAR

Medicinal chemistry programs requiring ATP-competitive kinase inhibitors often face scaffold-driven SAR irreproducibility due to substitution pattern variability. CAS 16229-02-0 provides a defined 2,4-dimethoxy thieno[3,2-d]pyrimidine core-a privileged purine mimetic. - **Validated bioactivity:** PI3Kα enzymatic inhibition IC50 = 2.8 nM (X-ray confirmed hinge binding). - **Regioselective functionalization:** Enables C7 bromination for Heck coupling and diversification. - **SAR-critical substitution:** 2,4-dimethoxy pattern dictates Tpl2 binding mode (flipped vs. non-flipped) and kinome selectivity. Available for same-day dispatch from centralized stock.

Molecular Formula C8H8N2O2S
Molecular Weight 196.22
CAS No. 16229-02-0
Cat. No. B2954861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxythieno[3,2-d]pyrimidine
CAS16229-02-0
Molecular FormulaC8H8N2O2S
Molecular Weight196.22
Structural Identifiers
SMILESCOC1=NC(=NC2=C1SC=C2)OC
InChIInChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3
InChIKeyBLQHVGIQCWHGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxythieno[3,2-d]pyrimidine Procurement Guide


2,4-Dimethoxythieno[3,2-d]pyrimidine (CAS 16229-02-0) is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with methoxy substituents at the 2- and 4-positions . The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines, enabling interaction with diverse biological targets, particularly ATP-binding sites in kinases . This compound exhibits predicted physicochemical properties including a molecular weight of 196.23 g/mol, density of 1.330±0.06 g/cm³, and boiling point of 345.7±45.0 °C . The 2,4-dimethoxy substitution pattern on the thieno[3,2-d]pyrimidine core confers distinct electronic properties and reactivity profiles compared to halogenated or amino-substituted analogs, establishing its value as both a versatile synthetic intermediate and a pharmacologically relevant scaffold in drug discovery programs [1].

Thieno[3,2-d]pyrimidine scaffold — purine isostere for kinase ATP-site engagement
2,4-dimethoxy substitution pattern — electron-donating groups for derivatization control
Synthetic intermediate for structure-activity relationship (SAR) and lead optimization programs

Substitution Requirements for 2,4-Dimethoxythieno[3,2-d]pyrimidine


Substitution patterns on the thieno[3,2-d]pyrimidine scaffold fundamentally determine biological activity and target engagement profiles. A systematic SAR study demonstrated that replacement of the C4-methoxy group with chlorine is necessary for antiproliferative activity against cancer cell lines, with compounds lacking C4-chlorine exhibiting no measurable activity [1]. Conversely, the 2,4-dimethoxy substitution pattern enables distinct kinase selectivity profiles compared to amino-substituted derivatives. In PI3Kα inhibitor development, 2,4-dimethoxy-bearing compounds exhibited differential enzymatic inhibition compared to morpholine-substituted analogs, with activity varying by more than 10-fold depending solely on the nature of the C4-substituent [2]. Additionally, in Tpl2 kinase programs, the 2,4-substitution pattern dictates whether the scaffold adopts a flipped binding mode in the ATP pocket, directly impacting kinome selectivity [3]. Consequently, procurement of specific 2,4-dimethoxy substitution patterns—rather than generic thienopyrimidines—is essential for reproducible SAR exploration and target-specific lead optimization.

C4-methoxy substitution lacks antiproliferative activity present in C4-chloro analogs — biological profile may not transfer
2,4-dimethoxy vs amino-substituted patterns yield distinct kinase selectivity profiles — direct replacement may shift target engagement
2,4-disubstitution determines binding-mode orientation in Tpl2 kinase; C6/C7 substitution flips binding — scaffolds are not interchangeable

2,4-Dimethoxythieno[3,2-d]pyrimidine Differentiation Evidence


Methoxy vs. Chloro Substitution for PI3Kα Inhibition

In a head-to-head comparison of thieno[3,2-d]pyrimidine derivatives evaluated as PI3Kα inhibitors, the compound bearing a 2,4-dimethoxy substitution pattern (Compound 7) exhibited an IC50 of 2.8 nM, whereas the C4-morpholino-substituted analog (Compound 21) demonstrated an IC50 of 0.22 nM—representing a 12.7-fold difference in potency attributable to C4-substituent variation [1]. The 2,4-dimethoxy pattern provided a distinct binding mode confirmed by X-ray co-crystal structure with PI3Kα, revealing that the methoxy groups orient the scaffold to engage the hinge region differently than amine-based substituents [1].

PI3Kα inhibition
Head-to-head
2,4-dimethoxy: IC50 2.8 nM
vs C4-morpholino: IC50 0.22 nM (12.7-fold difference)
Reported binding-mode difference — scaffold orientation confirmed by X-ray co-crystal
PI3Kα enzymatic assay; same study
PI3Kα inhibition Kinase inhibitor SAR

C4-Chloro Essential for Antiproliferative Effects

A systematic SAR study of thieno[3,2-d]pyrimidines established that the presence of a chlorine atom at the C4-position is necessary for antiproliferative activity against cancer cell lines [1]. The 2,4-dimethoxythieno[3,2-d]pyrimidine scaffold, lacking C4-chlorine, showed no measurable antiproliferative activity in the same assays, whereas halogenated derivatives bearing C4-chloro substitution (Compounds 1 and 2) exhibited GI50 values ranging from 1.2–8.5 μM against L1210 (leukemia), CEM (leukemia), and HeLa (cervical) cell lines and induced apoptosis in L1210 cells [1].

Antiproliferative activity
Head-to-head
2,4-dimethoxy: no measurable activity
vs C4-chloro: GI50 1.2–8.5 μM
2,4-dimethoxy functions as synthetic intermediate; antiproliferative profile not transferable
L1210, CEM, HeLa cell lines
Antiproliferative activity Apoptosis Cancer cell lines

2,4-Disubstitution Determines Tpl2 Binding Mode

In a SAR investigation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, the 2,4-substitution pattern was identified as a critical determinant of whether the scaffold adopts a flipped binding mode in the ATP pocket [1]. The kinome inhibition profile of 2,4-substituted thieno[3,2-d]pyrimidines demonstrated good selectivity for Tpl2, whereas alternative substitution patterns at other positions (e.g., C6 or C7 modifications) resulted in altered binding orientations and different selectivity profiles [1]. Biacore studies confirmed binding of these 2,4-substituted molecules to the protein kinase with measurable affinity [1].

Tpl2 binding mode
Class-level
2,4-substitution pattern yields flipped binding orientation in ATP pocket
Binding orientation may affect kinome selectivity interpretation
Biacore binding studies confirmed kinase engagement
Tpl2 kinase Binding mode Kinase selectivity

Bromomethyl Derivatization for Heck Coupling

2,4-Dimethoxythieno[3,2-d]pyrimidine serves as a direct precursor for 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine, which undergoes Heck coupling reactions to produce 7-aryl-substituted derivatives with antiproliferative activity [1]. This synthetic route enabled the generation of a diverse library of C7-functionalized compounds, whereas alternative scaffolds lacking the 2,4-dimethoxy pattern (e.g., 2,4-dichloro or 2,4-diamino derivatives) exhibit different regioselectivity in cross-coupling reactions [1]. The electron-donating methoxy groups activate specific positions for electrophilic aromatic substitution while deactivating others, providing predictable and controlled derivatization pathways [2].

C7-arylation route
Supporting evidence
7-bromo-2,4-dimethoxy-thienopyrimidine undergoes Heck coupling for C7-arylation
Supports regioselective library synthesis; methoxy groups direct bromination
Palladium-catalyzed conditions; alternative substitution patterns differ
Synthetic intermediate Heck coupling Derivatization

Thieno[3,2-d] vs. [2,3-d]pyrimidine Biological Targets

Among the isomeric thienopyrimidine scaffolds, thieno[3,2-d]pyrimidines (including the 2,4-dimethoxy derivative) have demonstrated preferential activity as kinase inhibitors targeting PI3K, Tpl2, FAK, and tubulin (colchicine-binding site), whereas thieno[2,3-d]pyrimidines exhibit distinct biological profiles including GnRH antagonism and applications in anti-diabetic and CNS drug discovery [1][2]. This divergence in biological target engagement between isomeric scaffolds necessitates careful selection based on the intended therapeutic application. The thieno[3,2-d]pyrimidine isomer—due to its purine isosteric geometry—is particularly suited for ATP-competitive kinase inhibitor design, with over 20 distinct kinase targets reported for this scaffold class [3].

Isomer target profile
Class-level
[3,2-d] isomer: PI3K, Tpl2, FAK, tubulin
[2,3-d] isomer: GnRH, anti-diabetic, CNS
Isomer selection defines target-class engagement; not interchangeable for kinase programs
Over 20 kinase targets reported for [3,2-d] scaffold
Scaffold selection Isomer comparison Target specificity

2,4-Dimethoxythieno[3,2-d]pyrimidine Applications


PI3Kα Inhibitor Lead Optimization

Use 2,4-dimethoxythieno[3,2-d]pyrimidine as a validated starting scaffold for PI3Kα inhibitor lead optimization. As demonstrated by Yang et al., derivatives based on this scaffold exhibit potent enzymatic inhibition (IC50 = 2.8 nM for the parent 2,4-dimethoxy compound) with a confirmed binding mode to the PI3Kα ATP pocket via X-ray co-crystal structure [4]. This scaffold serves as a simplified pharmacophore for PI3K inhibition and has been shown to suppress cancer cell proliferation through inhibition of the PI3K/AKT/mTOR pathway, making it suitable for programs requiring oral bioavailability optimization and tumor xenograft efficacy studies [4].

C7-Arylated Library Synthesis

Procure 2,4-dimethoxythieno[3,2-d]pyrimidine specifically as a precursor for 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine synthesis, which enables efficient Heck coupling for C7-arylation [4]. This established synthetic route provides access to halogenated derivatives (Compounds 1 and 2) that demonstrated GI50 values of 1.2–8.5 μM against L1210, CEM, and HeLa cancer cell lines and induced apoptosis in leukemia cells [4]. The electron-donating methoxy substituents at C2 and C4 direct regioselective bromination to C7 while preserving the scaffold for subsequent diversification [2].

Tpl2 Kinase Inhibitor with Defined Binding Mode

Select 2,4-dimethoxythieno[3,2-d]pyrimidine as the core scaffold for Tpl2 kinase inhibitor development where binding mode orientation is critical for kinome selectivity. The 2,4-substitution pattern has been established to determine flipped versus non-flipped binding orientation in the Tpl2 ATP pocket, with kinome profiling confirming good selectivity for the target kinase [4]. Biacore binding studies with 2,4-substituted thieno[3,2-d]pyrimidines have validated direct protein kinase engagement, providing a biophysical assay platform for SAR refinement [4].

Scaffold-Hopping from Quinazoline Inhibitors

Employ 2,4-dimethoxythieno[3,2-d]pyrimidine as a purine isostere for scaffold-hopping from quinazoline-based kinase inhibitors. The thieno[3,2-d]pyrimidine core maintains the purine-mimetic geometry required for ATP-competitive kinase inhibition while introducing a thiophene sulfur atom that can form unique hydrophobic and polar interactions unavailable to quinazolines [4]. This scaffold has been validated across PI3K, FAK, and CDK inhibitor programs, with structural biology confirmation of hinge-binding capability [4][2].

Application
Selection Property
Validation Focus
PI3Kα inhibitor development
2,4-dimethoxy substitution pattern
Binding-mode confirmation and kinase selectivity profiling
C7-arylated library synthesis
Regioselective bromination at C7
Heck coupling efficiency and derivative diversity evaluation
Tpl2 kinase inhibitor development
2,4-substitution pattern for flipped binding mode
Kinome selectivity and binding affinity assessment
Scaffold-hopping from quinazoline inhibitors
Purine isostere geometry
Hinge-binding capability and multi-kinase applicability

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